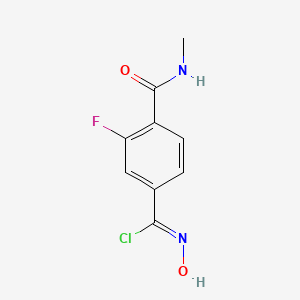

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride

Descripción general

Descripción

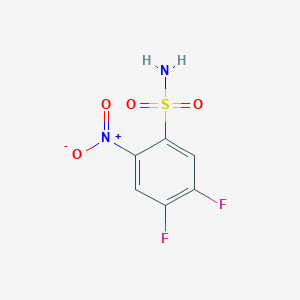

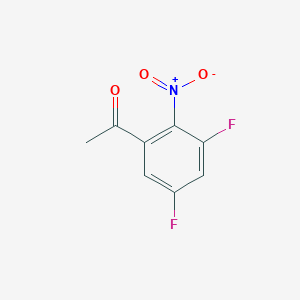

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride is a chemical compound with the molecular formula C9H8ClFN2O2 . It has an average mass of 230.623 Da and a monoisotopic mass of 230.025833 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

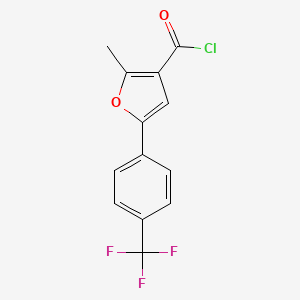

1. Radiosynthesis and PET Radiotracer Development

4-[18 F]Fluoro-N-hydroxybenzimidoyl chloride (18 FBIC) was developed as a building block for Ru-promoted 1,3-dipolar cycloaddition with alkynes, enabling the synthesis of 18 F-labelled 3,4-diarylsubstituted isoxazoles. 18 FBIC proved to be a stable synthon for the creation of PET radiotracers, expanding the portfolio of available PET radiotracers for various applications, including the radiosynthesis of a fluorine-18-labelled COX-2 inhibitor, a derivative of valdecoxib (Roscales & Kniess, 2019).

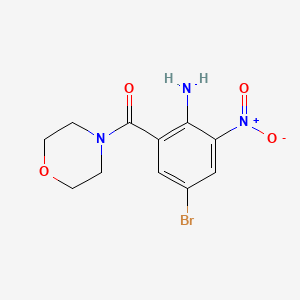

2. Synthesis of Pharmaceutical Compounds

In pharmaceutical synthesis, intermediates involving compounds similar to 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride have been used for the preparation of various pharmaceutical compounds. For instance, the compound served as a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for use against key pathogens causing community-acquired respiratory tract infections (Lall et al., 2012). Moreover, it has been involved in the synthesis of novel N2S2 benzamidine/thiosemicarbazone ligands, which were used to synthesize corresponding ReVN and TcVN complexes (Nguyen et al., 2012).

3. Polymer Science and Material Chemistry

The compound has relevance in the field of polymer science and material chemistry. For example, fluoro-polyimides with excellent thermal stability, low moisture absorption, and high hygrothermal stability were synthesized using a fluorine-containing aromatic diamine, which is structurally similar to this compound (Xie et al., 2001). Additionally, the synthesis of polyethylene oxide drugs with variations at the ends, involving structures similar to the compound , has been explored for medical applications (Chen et al., 2000).

4. Synthesis of Novel Heterocyclic Compounds

Compounds structurally related to this compound have been utilized in the synthesis of novel heterocyclic compounds. For instance, a method for the synthesis of novel 3-fluoro pyrazolo[1,5-a]pyrimidine analogues starting from fluoro acetonitrile and benzoyl chloride was developed (Bel Abed et al., 2013). Additionally, eco-friendly synthesis methods have been established for novel fluoro isoxazoline and isoxazolidines using N-benzyl fluoro nitrone via cycloaddition reactions (Chakraborty & Luitel, 2013).

Propiedades

IUPAC Name |

(1Z)-3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O2/c1-12-9(14)6-3-2-5(4-7(6)11)8(10)13-15/h2-4,15H,1H3,(H,12,14)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWQMAYHHVPQMV-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(C=C(C=C1)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

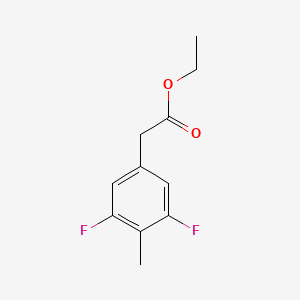

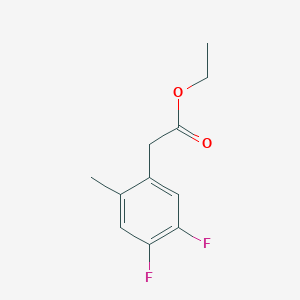

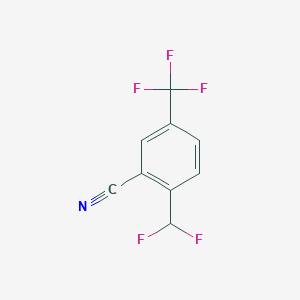

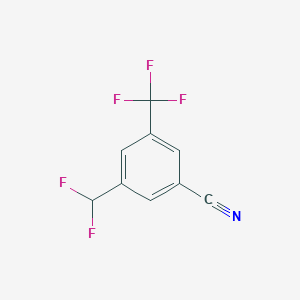

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)

![2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid](/img/structure/B1413058.png)

![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)